4-Bromo-2-isopropyl-N-methylbenzamide
Description
4-Bromo-2-isopropyl-N-methylbenzamide is a benzamide derivative characterized by a bromine atom at the para position, an isopropyl group at the ortho position of the benzene ring, and a methyl-substituted amide group.
Properties
IUPAC Name |
4-bromo-N-methyl-2-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)10-6-8(12)4-5-9(10)11(14)13-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDAHJNYIJZRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-isopropyl-N-methylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route starts with the bromination of 2-isopropylbenzamide using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-2-isopropylbenzamide is then reacted with methylamine (CH3NH2) to form this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-isopropyl-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-isopropyl-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding to enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below summarizes key structural differences between 4-Bromo-2-isopropyl-N-methylbenzamide and related compounds:
*Calculated based on analogous structures.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with nitro groups (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) exhibit reduced electron density on the aromatic ring, favoring electrophilic substitution at specific positions . In contrast, ethoxy or isopropyl groups (electron-donating) increase ring electron density, altering reaction pathways.
Physicochemical Properties
- Solubility : The ethoxy group in 4-Bromo-2-ethoxy-N-isopropylbenzamide improves water solubility compared to the methyl and isopropyl groups in the target compound .
- Thermal Stability : Nitro-substituted derivatives (e.g., 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) exhibit higher thermal stability due to resonance stabilization of the nitro group .
- Crystallinity : X-ray studies of 4-Bromo-N-(2-nitrophenyl)benzamide reveal planar amide groups and intermolecular hydrogen bonding (N–H⋯O), which stabilize the crystal lattice .
Biological Activity
4-Bromo-2-isopropyl-N-methylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H14BrN. It features a bromine atom at the para position relative to the amide group and an isopropyl group at the ortho position. This unique structure contributes to its chemical properties and biological activities. The compound is typically synthesized as a white crystalline solid, exhibiting low solubility in water but high solubility in organic solvents.
Synthesis
The synthesis of this compound generally involves:
- Bromination : A precursor compound undergoes bromination.
- Amide Formation : The brominated product is reacted with an appropriate amine to form the amide.
Industrial synthesis may utilize continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.
Anticancer Activity
Research indicates that this compound may possess anticancer properties, particularly against certain cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in vitro, with mechanisms likely involving interaction with specific molecular targets such as enzymes and receptors.
Table 1: Anticancer Activity Data
The selectivity index of this compound indicates a significant differential effect on cancer cells compared to non-cancerous cells, suggesting potential for targeted therapy.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The presence of the bromine atom and the amide group are critical for binding to enzymes and receptors, potentially modulating various biological pathways.
Further studies are required to elucidate these interactions fully and understand how they translate into therapeutic effects.
Case Studies and Research Findings
- Cancer Research : In a study involving the MDA-MB-231 triple-negative breast cancer cell line, treatment with this compound resulted in significant inhibition of cell growth compared to controls. The compound also demonstrated a capacity to induce apoptosis in these cells, as indicated by increased levels of caspase activity .
- Infection Models : Preliminary investigations into the compound's efficacy against parasitic infections have shown potential activity against Toxoplasma gondii and Plasmodium falciparum. Further research is needed to establish effective dosing regimens and potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
